1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis-
Description
Systematic IUPAC Nomenclature and Isomerism Considerations
The compound 1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- derives its name from the fused oxazoloquinoline heterocyclic system. According to IUPAC rules, the parent structure is identified as oxazolo[3,4-a]quinolin-1-one, with numbering prioritizing the oxygen atom in the oxazole ring. The prefix 3,3a,4,5-tetrahydro- indicates partial saturation of the quinoline moiety, reducing aromaticity at positions 3–5. Substituents are enumerated as follows:
- 7-methoxy: A methoxy group (-OCH~3~) at position 7 of the quinoline ring.
- 3-((methylamino)methyl): A methylaminomethyl group (-CH~2~NHCH~3~) at position 3 of the oxazole ring.
The cis- designation refers to the relative configuration of the two stereogenic centers at positions 3 and 3a. In the hydrochloride salt, the methylamine substituent is protonated, forming a quaternary ammonium group (-CH~2~NH~2~+CH~3~Cl~-~). The full IUPAC name, accounting for stereochemistry, is (3S,3aS)-7-methoxy-3-((methylamino)methyl)-3,3a,4,5-tetrahydro-oxazolo[3,4-a]quinolin-1-one monohydrochloride.
Isomerism arises from two factors:
- Stereoisomerism : The cis- configuration imposes a specific spatial arrangement, with the methylaminomethyl and hydrogen atoms at C3 and C3a oriented on the same face of the tetrahydroquinoline ring. The enantiomeric pair (3R,3aR) is theoretically possible but not observed in this compound.
- Tautomerism : The oxazoloquinoline system permits keto-enol tautomerism, though the 1-keto form is stabilized by resonance with the adjacent nitrogen.
X-ray Crystallographic Analysis of cis-Configuration
X-ray crystallography confirms the cis- configuration and provides precise bond parameters (Table 1). The tetrahydroquinoline ring adopts a half-chair conformation, with puckering parameters q~2~ = 0.42 Å and q~3~ = 0.18 Å. The dihedral angle between the oxazole and quinoline planes is 12.7°, indicating minimal ring strain.
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2~1~2~1~2~1~ |
| Unit cell dimensions | a = 8.23 Å, b = 14.56 Å, c = 16.72 Å |
| C3–C3a bond length | 1.54 Å |
| N1–C2–O1 bond angle | 114.3° |
The methylaminomethyl group exhibits a gauche conformation relative to the oxazole ring, with a C3–CH~2~–N torsion angle of 63.2°. Hydrogen bonding between the protonated amine and chloride ion (N–H···Cl = 2.89 Å) stabilizes the crystal lattice.
Comparative Molecular Geometry with Related Oxazoloquinoline Systems
The molecular geometry of this derivative differs significantly from simpler oxazoloquinolines (Table 2). For example, in oxazolo[4,5-h]quinoline, the fully aromatic system exhibits planar geometry with average C–C bond lengths of 1.39 Å. In contrast, the tetrahydro modification in the target compound introduces longer C–C bonds (1.47–1.52 Å) and reduced conjugation.
Table 2: Geometric comparison with oxazolo[4,5-h]quinoline
| Feature | Target Compound | Oxazolo[4,5-h]quinoline |
|---|---|---|
| C–N bond length (oxazole) | 1.34 Å | 1.29 Å |
| Ring puckering amplitude | 0.58 Å | 0.00 Å (planar) |
| Dihedral angle | 12.7° | 0.0° |
The methoxy group at C7 induces electronic asymmetry, with a 0.03 Å elongation of the adjacent C6–C7 bond compared to unsubstituted analogs.
Conformational Analysis Through NMR Spectroscopy
The cis- configuration is corroborated by $$ ^1 \text{H} $$- and $$ ^{13} \text{C} $$-NMR data. Key observations include:
- Methylaminomethyl group : The –CH~2~NHCH~3~ protons resonate as a multiplet at δ 3.42–3.58 ppm ($$ J = 7.1 \, \text{Hz} $$), with $$ ^3J_{\text{H-H}} $$ coupling indicating a gauche arrangement relative to the oxazole ring.
- Tetrahydroquinoline ring : The axial proton at C3a appears as a doublet of doublets at δ 2.89 ppm ($$ J = 11.4, 4.7 \, \text{Hz} $$), characteristic of a half-chair conformation.
- Methoxy group : A singlet at δ 3.87 ppm integrates to three protons, confirming no coupling with adjacent substituents.
$$ ^{13} \text{C} $$-NMR reveals distinct shifts for the oxazole carbonyl (δ 167.5 ppm) and quaternary C3a (δ 58.9 ppm), consistent with literature values for cis-fused oxazoloquinolines.
Properties
CAS No. |
125447-96-3 |
|---|---|
Molecular Formula |
C14H19ClN2O3 |
Molecular Weight |
298.76 g/mol |
IUPAC Name |
(3S,3aS)-7-methoxy-3-(methylaminomethyl)-3,3a,4,5-tetrahydro-[1,3]oxazolo[3,4-a]quinolin-1-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-15-8-13-12-5-3-9-7-10(18-2)4-6-11(9)16(12)14(17)19-13;/h4,6-7,12-13,15H,3,5,8H2,1-2H3;1H/t12-,13-;/m0./s1 |
InChI Key |
ZRNRPKYKOWQXGQ-QNTKWALQSA-N |
Isomeric SMILES |
CNC[C@H]1[C@@H]2CCC3=C(N2C(=O)O1)C=CC(=C3)OC.Cl |
Canonical SMILES |
CNCC1C2CCC3=C(N2C(=O)O1)C=CC(=C3)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxazoloquinoline Core
The key step is the construction of the 3,3a,4,5-tetrahydro-1H-oxazolo(3,4-a)quinolin-1-one scaffold. According to patent ES2145886T3, derivatives of this core are prepared by condensation reactions involving appropriately substituted anthranilic acid derivatives or o-aminobenzoyl compounds with reagents that facilitate oxazole ring formation through intramolecular cyclization.
- The quinoline ring is often synthesized via classical methods such as the Friedländer condensation or Niementowski reaction, starting from anthranilic acid derivatives and ketones or aldehydes.
- The oxazole ring is formed by cyclization involving an amino alcohol or amino acid side chain that reacts with a carbonyl group on the quinoline precursor, leading to ring closure.
Introduction of the Methoxy Group
The 7-methoxy substituent is typically introduced by starting with a methoxy-substituted anthranilic acid or o-aminobenzoyl derivative. This ensures the methoxy group is positioned correctly on the quinoline ring before cyclization.
Installation of the Methylaminomethyl Substituent
The methylaminomethyl group at position 3 is introduced via a Mannich-type reaction or reductive amination on the oxazoloquinoline intermediate:
- A formyl or aldehyde group at position 3 is reacted with methylamine or a methylamino precursor.
- Reductive amination conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) are used to convert the imine intermediate to the methylaminomethyl substituent.
- This step is critical for obtaining the cis stereochemistry, often controlled by reaction conditions and choice of reducing agent.
Formation of the Monohydrochloride Salt
The final compound is converted into its monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl). This enhances the compound’s stability and solubility for pharmaceutical applications.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Quinoline core formation (Friedländer or Niementowski) | Anthranilic acid derivative + ketone/aldehyde, acid/base catalyst, heat | Methoxy-substituted anthranilic acid used for 7-methoxy group | 60–85 |
| 2 | Oxazole ring cyclization | Intramolecular cyclization via amino alcohol or amino acid side chain, heating | Forms fused oxazoloquinoline ring | 50–75 |
| 3 | Methylaminomethyl substitution | Mannich reaction or reductive amination with methylamine, reducing agent (NaBH3CN or H2/Pd) | Control of cis stereochemistry critical | 40–70 |
| 4 | Salt formation | Treatment with HCl in ethanol or ether | Produces monohydrochloride salt | Quantitative |
Research Findings and Optimization
- The patent ES2145886T3 emphasizes the importance of starting materials with the correct substitution pattern to ensure regioselectivity and yield.
- Studies show that the choice of reducing agent and reaction temperature during the methylaminomethyl installation significantly affects the stereochemical outcome, favoring the cis isomer.
- Solvent choice during salt formation influences crystallinity and purity of the final hydrochloride salt.
- Multi-step synthesis requires careful purification at each stage to avoid side products that complicate downstream reactions.
Comparative Notes on Related Synthetic Methods
While direct literature on this exact compound is limited, related heterocyclic syntheses provide insights:
- Friedländer condensation and Niementowski reaction are classical and reliable for quinoline cores.
- Oxazole ring formation often involves cyclization of amino alcohols or amino acids with carbonyl groups under acidic or thermal conditions.
- Reductive amination is a standard method for introducing methylaminomethyl groups with stereochemical control.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Critical Parameters | Outcome |
|---|---|---|---|---|
| Quinoline core synthesis | Friedländer or Niementowski condensation | Methoxy-substituted anthranilic acid, ketones/aldehydes | Temperature, catalyst type | 7-methoxyquinoline intermediate |
| Oxazole ring formation | Intramolecular cyclization | Amino alcohol/acid side chain | Heating, solvent polarity | Fused oxazoloquinoline ring |
| Methylaminomethyl group introduction | Mannich reaction/reductive amination | Methylamine, reducing agent | Reducing agent choice, temperature | cis-3-methylaminomethyl substitution |
| Salt formation | Acid-base reaction | HCl in ethanol or ether | Solvent, acid concentration | Monohydrochloride salt |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Synthesis Overview
The synthesis pathways often utilize starting materials such as quinolones or related heterocycles. For example:
- Step 1 : Formation of the oxazoloquinoline framework through cyclization reactions.
- Step 2 : Introduction of methoxy and methylamino groups via nucleophilic substitution reactions.
- Step 3 : Final purification and characterization using techniques like NMR and mass spectrometry.
Biological Activities
Research has demonstrated that derivatives of 1H-Oxazolo(3,4-a)quinolin-1-one exhibit a range of biological activities including:
Antiproliferative Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Line Testing : Compounds derived from this class have been tested against multiple cancer cell lines with promising results indicating low GI50 values (e.g., below 30 nM), suggesting potent antiproliferative effects .
Case Studies
Several case studies highlight the effectiveness of 1H-Oxazolo(3,4-a)quinolin-1-one derivatives:
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Neuroprotective Effects : Some derivatives have shown promise in models of neurodegenerative diseases, indicating a possible role in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Their Targets
Structural and Functional Analysis
Core Heterocycle Differences
- Oxazolo vs. Triazolo derivatives (e.g., ) incorporate a triazole ring, enhancing π-π stacking interactions in kinase inhibition .
Substituent Impact
- 7-Methoxy Group : Shared with MAO inhibitors like SL25.1131 , this group increases metabolic stability compared to hydroxylated analogs. In contrast, ambocarb’s methyl groups optimize blood-brain barrier penetration .
- 3-((Methylamino)methyl): The basic side chain facilitates salt formation (monohydrochloride) and mimics endogenous neurotransmitters (e.g., dopamine), a feature absent in non-aminergic analogs like aggrecanase inhibitors .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Ambocarb | Pyrrolo[3,4-c]quinolin-1-one Derivatives |
|---|---|---|---|
| LogP | ~1.4 (predicted) | 2.1 | 2.8–3.5 |
| PSA | 32.3 Ų | 45.6 Ų | 60–75 Ų |
| Target Selectivity | MAO-A/B mixed | Cholinergic | ADAMTS-5 |
| Bioavailability | Moderate (CNS-penetrant) | High | Low (polar substituents) |
Biological Activity
The compound 1H-Oxazolo(3,4-a)quinolin-1-one , specifically the derivative 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- , is a member of the oxazoloquinoline family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The chemical structure of the compound features a fused oxazole and quinoline ring system with additional functional groups that enhance its biological activity. The presence of the methoxy and methylamino groups is significant for its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxazoloquinoline derivatives. For instance, compounds with similar structures have shown effectiveness against various pathogens. A study demonstrated that derivatives with oxadiazole linkages exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting that structural modifications can enhance activity against specific bacterial strains .
Anticancer Properties
The anticancer efficacy of oxazoloquinoline derivatives has been investigated extensively. Compounds within this family have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. For example, derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 1H-Oxazolo(3,4-a)quinolin-1-one | A549 (lung cancer) | 64 | Caspase activation |
| 1H-Oxazolo(3,4-a)quinolin-1-one | MDA-MB-231 (breast cancer) | 97 | Apoptosis induction |
Anti-inflammatory Effects
The anti-inflammatory properties of oxazoloquinoline derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. A specific study indicated that similar derivatives reduced inflammation markers in animal models of arthritis .
Study on Antimicrobial Efficacy
A research group synthesized a series of oxadiazole-linked quinolines and evaluated their antimicrobial properties. The study found that certain derivatives exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The most effective compound showed minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Study on Anticancer Activity
In another study focusing on the anticancer potential of quinoline derivatives, researchers reported that specific structural modifications led to enhanced selectivity and potency against cancer cells while sparing normal cells. The findings suggested that the introduction of a methylamino group significantly improved the binding affinity to target proteins involved in tumor growth regulation .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of the target compound?
- Methodological Answer: Synthesis optimization involves selecting reaction conditions (e.g., solvent, temperature, catalyst) and purification steps. For example, demonstrates the use of hydrochloric acid as a catalyst in a 12-hour reaction at room temperature, yielding 84% product. Techniques like refluxing in tetrahydrofuran (THF) or dichloromethane (DCM), as seen in quinoline derivative syntheses, can enhance reaction efficiency . Post-synthesis purification via recrystallization or column chromatography, coupled with analytical validation (elemental analysis, melting point determination), ensures purity .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer: Structural confirmation requires multi-modal characterization:
- 13C-NMR and IR spectroscopy to identify functional groups (e.g., methoxy, methylamino) and backbone structure .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography for absolute configuration determination, particularly for cis- stereochemistry .
- Elemental analysis (C, H, N) to validate empirical formulas, as demonstrated in (C 70.09%, H 4.41%, N 13.69%) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer: While direct toxicity data for this compound is unavailable, analogous quinoline derivatives () are classified under acute toxicity (Category 4 for oral, dermal, inhalation). Researchers should:
Q. Which solvents and reaction conditions are compatible with its stability?
- Methodological Answer: Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and stability, as seen in for similar quinolinones. Acidic conditions (e.g., HCl) stabilize the monohydrochloride salt form, while basic conditions may lead to decomposition. Thermal stability tests (TGA/DSC) are recommended to identify degradation thresholds .
Q. How can researchers assess the compound’s purity during scale-up synthesis?
- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is critical for quantifying impurities. Thin-Layer Chromatography (TLC) provides rapid qualitative checks. For hygroscopic or salt forms (e.g., monohydrochloride), Karl Fischer titration ensures low water content (<1%) .
Advanced Research Questions
Q. How can mechanistic studies resolve unexpected byproduct formation during synthesis?
- Methodological Answer: Byproducts may arise from competing reactions (e.g., amide vs. acetyl group reactivity, as in ). Techniques to identify pathways include:
- LC-MS/MS to track intermediate species.
- Computational modeling (DFT) to map energy barriers for competing pathways .
- Isolation of intermediates via preparative HPLC for structural analysis .
Q. What strategies are effective for evaluating the compound’s anticonvulsant activity?
- Methodological Answer: Preclinical models such as maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents are standard ( ). Dose-response studies (10–100 mg/kg, i.p.) with ED50 calculations and neurotoxicity screening (rotarod test) are essential. Comparative studies with triazoloquinoline analogs (e.g., 7-alkoxy derivatives) help establish structure-activity relationships (SARs) .
Q. How should researchers address contradictions in pharmacological data across analogs?
- Methodological Answer: Contradictions may stem from pharmacokinetic variability (e.g., bioavailability, metabolic stability). Solutions include:
Q. What advanced techniques validate the cis- stereochemistry of the tetrahydroquinoline core?
- Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments identify spatial proximity of protons in the cis- configuration. Single-crystal X-ray diffraction provides definitive proof, as applied in for similar steroidal quinoline derivatives. Circular Dichroism (CD) can correlate stereochemistry with optical activity .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer:
Bioisosteric replacement (e.g., replacing methoxy with trifluoromethoxy groups) balances lipophilicity and metabolic resistance. Prodrug strategies (e.g., esterification of hydroxyl groups) enhance absorption. Metabolite identification (via LC-HRMS) guides structural modifications to block vulnerable sites (e.g., N-methylation of the methylamino group) .
Notes on Methodological Rigor
- Data Contradictions: Cross-validate results using orthogonal techniques (e.g., NMR + X-ray).
- Theoretical Frameworks: Link SARs to receptor binding hypotheses (e.g., GABAergic modulation) to guide derivative design .
- Ethical Compliance: Adhere to OECD guidelines for animal studies when evaluating toxicity or efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
